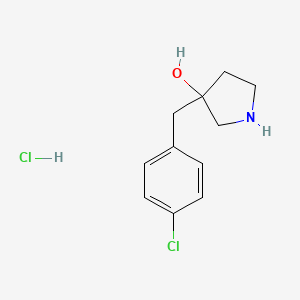
N-(4,4-Dietoxibutil)acetamida
Descripción general
Descripción
“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .
Synthesis Analysis
The synthesis of “N-(4,4-Diethoxybutyl)acetamide” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “N-(4,4-Diethoxybutyl)acetamide” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .Chemical Reactions Analysis
“N-(4,4-Diethoxybutyl)acetamide” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.Physical And Chemical Properties Analysis
“N-(4,4-Diethoxybutyl)acetamide” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .Aplicaciones Científicas De Investigación
1. Síntesis de nuevos inhibidores de la acetil-CoA carboxilasa N-(4,4-Dietoxibutil)acetamida se utiliza en la síntesis de nuevos inhibidores de la acetil-CoA carboxilasa, que tienen eficacia in vitro e in vivo en la oxidación de las grasas . Esta aplicación es particularmente relevante en el campo de la investigación de la diabetes .
Síntesis de 2-Hetarilpirrolidinas
El compuesto se utiliza en la síntesis de nuevas 2-Hetarilpirrolidinas mediante la reacción de N-(4,4-dietoxibutil)amidofosfatos con C-nucleófilos . Esta reacción se lleva a cabo en condiciones suaves y proporciona buenos rendimientos en ausencia de catalizadores basados en metales . Las 2-Hetarilpirrolidinas están presentes en muchas moléculas de fármacos, lo que hace que esta aplicación sea significativa en la investigación farmacéutica .
Ciclación intramolecular en tándem/Desplazamiento 1,3-arilo
this compound se utiliza en una nueva reacción en tándem, que transforma las N-(4,4-dietoxibutil)iminas en 3-arilidén-1-pirrolinas . Esta reacción es significativa en la síntesis de compuestos orgánicos complejos .
Síntesis de derivados de pirrolidina
El compuesto se utiliza en la síntesis de derivados de pirrolidina, que son algunos de los compuestos heterocíclicos más importantes y comunes . Estos derivados se utilizan en la síntesis de diversas moléculas de fármacos, lo que hace que esta aplicación sea importante en la química medicinal .
Síntesis de moléculas de fármacos
this compound se utiliza en la síntesis de diversas moléculas de fármacos, incluidos los fármacos antivirales utilizados en la terapia de la hepatitis C, y el avanafil, un fármaco para la disfunción eréctil . Esto la convierte en un compuesto valioso en el campo del descubrimiento y desarrollo de fármacos .
Síntesis de compuestos heterocíclicos
El compuesto se utiliza en la síntesis de compuestos heterocíclicos, que se utilizan ampliamente en la química medicinal, el descubrimiento de fármacos y otras áreas de la investigación química . Esta aplicación es significativa debido a la amplia gama de usos de los compuestos heterocíclicos .
Mecanismo De Acción
Mode of Action
The mode of action of N-(4,4-Diethoxybutyl)acetamide involves a novel tandem reaction, which transforms N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process combines acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .
Result of Action
The result of the action of N-(4,4-Diethoxybutyl)acetamide is the formation of 3-arylidene-1-pyrrolines . The X-ray study of products confirmed the E-stereochemistry of the double bonds formed . Cyclic imines that are formed in high/excellent yields are of interest both from the viewpoint of their biological activity and synthetic usefulness .
Action Environment
The action environment of N-(4,4-Diethoxybutyl)acetamide is influenced by several factors. The best yields (99%) are found in boiling xylene in the presence of TsOH (or 2-nitroresocinol) during 40 (50) hours
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,4-Diethoxybutyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable molecule and is soluble in a variety of solvents. Additionally, it can be synthesized easily and is relatively inexpensive. However, it is important to note that the molecule is toxic and should be handled with care.
Direcciones Futuras
N-(4,4-Diethoxybutyl)acetamide has a wide range of potential applications in scientific research. In the future, it may be used to develop new drugs and therapies, as well as to investigate the structure and function of proteins, enzymes, and other macromolecules. Additionally, it may be used to study the effects of environmental toxins on biochemical processes. Furthermore, it may be used in studies of the structure and function of DNA and RNA molecules. Finally, it may be used in the development of new analytical techniques and technologies.
Safety and Hazards
Propiedades
IUPAC Name |
N-(4,4-diethoxybutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONYJUYWUFMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506548 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-07-2 | |
| Record name | N-(4,4-Diethoxybutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,4-diethoxybutyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)
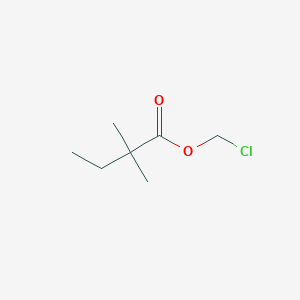
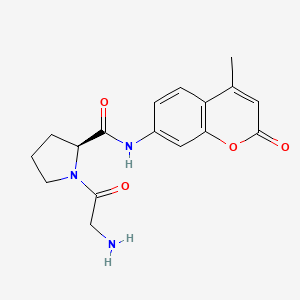

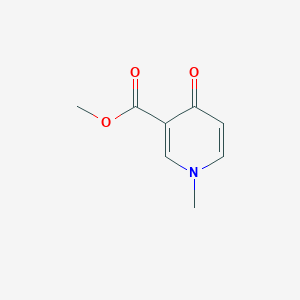

![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B1659709.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
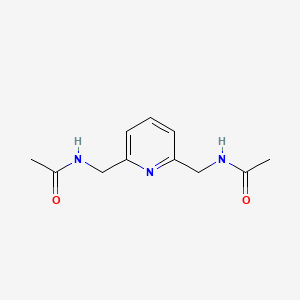
![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)

